Cas no 192767-23-0 (N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide)

N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide
- 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]benzenesulfonamide
- 4-Bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide
- 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
- Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
- DA-08715
- G79309
- A1-41282
- 192767-23-0
- DTXSID70648837
- SCHEMBL7365048
- AS-80654
-
- MDL: MFCD27665298
- Inchi: InChI=1S/C22H22BrNO4S/c1-27-20-9-3-17(4-10-20)15-24(16-18-5-11-21(28-2)12-6-18)29(25,26)22-13-7-19(23)8-14-22/h3-14H,15-16H2,1-2H3
- InChI Key: YYLDNQJUMNGLLQ-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br
Computed Properties
- Exact Mass: 475.04529g/mol
- Monoisotopic Mass: 475.04529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 546
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 64.2Ų
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1252539-1g |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 1g |
$145 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B889305-1g |
4-Bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide |
192767-23-0 | 95% | 1g |
912.00 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305291-50mg |
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide |
192767-23-0 | 95% | 50mg |
¥92.90 | 2023-09-04 | |
1PlusChem | 1P002GQS-1g |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 1g |
$92.00 | 2024-06-17 | |
eNovation Chemicals LLC | Y1252539-50mg |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 50mg |
$65 | 2025-02-26 | |
eNovation Chemicals LLC | Y1252539-250mg |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 250mg |
$70 | 2025-02-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305291-250mg |
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide |
192767-23-0 | 95% | 250mg |
¥151.90 | 2023-09-04 | |
Aaron | AR002GZ4-250mg |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 250mg |
$21.00 | 2025-02-11 | |
1PlusChem | 1P002GQS-50mg |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 50mg |
$34.00 | 2024-06-17 | |
eNovation Chemicals LLC | Y1252539-50mg |
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- |
192767-23-0 | 95% | 50mg |
$65 | 2024-06-07 |
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide Related Literature
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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5. Back matter
Additional information on N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide: A Comprehensive Overview
The compound N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide (CAS No. 192767-23-0) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in chemical synthesis and biological activity. The structure of this molecule is characterized by a central benzenesulfonamide group, with two N-substituents derived from 4-methoxybenzyl groups and a bromine atom attached to the aromatic ring. These structural features contribute to its unique chemical properties and functional versatility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide through various methodologies, including nucleophilic aromatic substitution and coupling reactions. The presence of the methoxy group in the benzyl substituents plays a crucial role in stabilizing the molecule's structure and enhancing its reactivity in certain chemical transformations. Moreover, the bromine atom at the para position of the aromatic ring introduces additional electronic effects, making this compound a valuable intermediate in the synthesis of complex organic molecules.
In terms of applications, N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide has garnered significant attention in drug discovery due to its potential as a scaffold for bioactive compounds. Researchers have explored its ability to act as an inhibitor of various enzymes, including kinases and proteases, which are critical targets in the development of therapeutic agents for diseases such as cancer and inflammatory disorders. The sulfonamide group is particularly advantageous in this context, as it can form strong hydrogen bonds with biological targets, enhancing binding affinity and selectivity.
Furthermore, the compound's stability under various reaction conditions makes it an ideal candidate for use in multi-step synthesis protocols. Its ability to undergo functional group transformations, such as nucleophilic substitutions and reductions, has been extensively studied and reported in recent scientific literature. These studies highlight its utility as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency.
From an environmental perspective, N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide exhibits favorable biodegradation properties under controlled conditions, making it a sustainable choice for large-scale chemical processes. Its low toxicity profile and compatibility with eco-friendly solvents further enhance its appeal as a green chemistry reagent.
In conclusion, N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide (CAS No. 192767-23-0) stands out as a pivotal compound in modern organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and promising biological activity, positions it as a key player in advancing drug discovery and materials science research.
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